molecular formula C9H14N2O3 B13216551 Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate

Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate

Cat. No.: B13216551
M. Wt: 198.22 g/mol
InChI Key: LLCQKKMBQPYMGC-UHFFFAOYSA-N
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Description

Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a diazaspiroheptane ring system. It is primarily used in research and development settings, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate can be compared with other spirocyclic compounds, such as:

The uniqueness of Methyl 3-{2,6-diazaspiro[3

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 3-(2,6-diazaspiro[3.3]heptan-2-yl)-3-oxopropanoate

InChI

InChI=1S/C9H14N2O3/c1-14-8(13)2-7(12)11-5-9(6-11)3-10-4-9/h10H,2-6H2,1H3

InChI Key

LLCQKKMBQPYMGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)N1CC2(C1)CNC2

Origin of Product

United States

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